(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both a benzyl group and a carboxylic acid functional group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-methylpyrrolidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a condensation reaction between benzylamine and a suitable carbonyl compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.
Resolution of Enantiomers: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired (3S,4S) configuration.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is common to maintain high standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, benzylamine.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Serves as a ligand in asymmetric catalysis.
Biology:
- Investigated for its potential as a precursor in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved are typically identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
(3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of the substituents.
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid: The non-chiral form without the hydrochloride salt.
4-Methylpyrrolidine-3-carboxylic acid derivatives: Compounds with variations in the benzyl group or other substituents.
Uniqueness:
- The (3S,4S) configuration provides specific stereochemical properties that can influence its reactivity and interaction with biological targets.
- The hydrochloride form enhances solubility and stability, making it more versatile for various applications.
This detailed overview covers the essential aspects of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIYAFDIBZOKSL-MHDYBILJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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